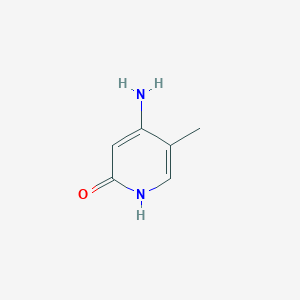

4-Amino-5-methylpyridin-2-ol

描述

Established Synthetic Routes for 4-Amino-5-methylpyridin-2-ol

A number of specific laboratory-scale syntheses for this compound have been documented.

One common method for preparing this compound involves the reaction of 2-chloro-5-methylpyridin-4-amine (B1314158) with potassium hydroxide (B78521) in methanol (B129727). This reaction is typically conducted under elevated temperatures, ranging from 160°C to 200°C, within a pressure reactor or autoclave. smolecule.comgoogle.com The use of a sealed environment is crucial to prevent the evaporation of the methanol solvent and to maintain the necessary pressure for the reaction to proceed efficiently. smolecule.com This nucleophilic substitution reaction, where the hydroxyl group from potassium hydroxide displaces the chlorine atom on the pyridine (B92270) ring, can achieve high yields. For instance, modern protocols have reported yields of up to 84% with a purity of 99.1% after recrystallization from water. smolecule.com

| Reactants | Reagents | Conditions | Yield | Purity |

| 2-chloro-5-methylpyridin-4-amine | Potassium Hydroxide, Methanol | 180°C, 12.5 bar, 16 hours | 84% | 99.1% |

This interactive data table summarizes the reaction conditions and outcomes for the synthesis of this compound from 2-chloro-5-methylpyridin-4-amine.

Another established route utilizes 2-chloro-4-amino-5-methylpyridine as the starting material, with ethylene (B1197577) glycol serving as a high-boiling point solvent. smolecule.comchemicalbook.com In this procedure, the starting material is dissolved in ethylene glycol, followed by the addition of a hydrochloric acid/methanol solution to precipitate the crude product. smolecule.comchemicalbook.comchemicalbook.com This method avoids the use of more volatile solvents, which can simplify the isolation of the final product. smolecule.com

| Starting Material | Solvent | Precipitating Agent |

| 2-chloro-4-amino-5-methylpyridine | Ethylene Glycol | Hydrochloric acid/methanol solution |

This interactive data table outlines the key components used in the ethylene glycol-based synthesis of this compound.

A multi-step synthesis beginning with 2-chloro-5-methyl-4-nitro-pyridine-N-oxide is also employed. google.com This process involves the hydrogenation of the starting material to first produce 2-chloro-5-methyl-4-pyridinamine. google.comwipo.int This intermediate is then subsequently converted to this compound. google.com The hydrogenation step is typically carried out using a platinum catalyst, often in combination with molybdenum, on an activated carbon support. wipo.intchemicalbook.com The reaction is conducted under hydrogen pressure in a solvent such as ethanol. chemicalbook.com This method is notable as it forms part of a synthetic pathway to produce the nonsteroidal mineralocorticoid receptor antagonist, finerenone. google.comwipo.int

A more direct approach to introducing the amino group involves the reaction of 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia (B1221849) in the presence of an ammonium (B1175870) bromide salt. google.com This reaction is carried out in an autoclave at temperatures between 150°C and 200°C. google.com The use of ammonia under pressure allows for the direct amination of the pyridine ring. Following the reaction, the excess ammonia is evaporated, and the product is isolated and purified, with reported yields around 68%. google.com

| Starting Material | Reagents | Conditions | Yield |

| 4-hydroxy-5-methyl-1H-pyridin-2-one | Ammonia, Ammonium Bromide | 170°C, 70 bar, 20 hours | 68.04% |

This interactive data table details the reaction for the synthesis of this compound from 4-hydroxy-5-methyl-1H-pyridin-2-one.

Scalable Synthesis and Industrial Production Considerations

For the industrial production of this compound, the synthetic routes are often similar to those developed in the laboratory but are optimized for large-scale manufacturing. The use of autoclaves or pressure reactors is common in industrial settings to handle the high temperatures and pressures required for reactions like the conversion of 2-chloro-4-amino-5-methylpyridine with potassium hydroxide in methanol. smolecule.comgoogle.com Key considerations for scaling up production include ensuring efficient heat transfer, preventing solvent loss, and optimizing reaction stoichiometry to maximize yield and purity. smolecule.com Post-reaction workup procedures, such as neutralization and recrystallization, are also critical steps in obtaining a high-purity product suitable for its intended applications, which often include the synthesis of pharmaceuticals. smolecule.comenantilabs.com The management of by-products, which can become more significant at a larger scale, is another important factor. google.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-5-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQZBQXJYGNUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00535408 | |

| Record name | 4-Amino-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95306-64-2 | |

| Record name | 4-Amino-5-methyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95306-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-hydroxy-5-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095306642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-methylpyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.208.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Mechanistic Investigations of Key Synthetic Transformations

The reactivity of 4-Amino-5-methylpyridin-2-ol is largely dictated by its functional groups: an amino group at position 4, a methyl group at position 5, and a hydroxyl group at position 2. These groups influence the mechanistic pathways of several key reactions.

Nucleophilic Substitution Reactions

The hydroxyl group at the C2 position of this compound is a key site for nucleophilic substitution reactions, particularly under alkaline conditions. smolecule.com A prevalent synthetic route involves the reaction of a precursor, 2-chloro-5-methylpyridin-4-amine (B1314158), with a strong base like potassium hydroxide (B78521) in a solvent such as methanol (B129727). google.com This reaction typically requires elevated temperatures, often in the range of 160°C to 200°C, and is frequently carried out in a pressure reactor or autoclave to achieve the necessary conditions. smolecule.comgoogle.com The mechanism proceeds via a nucleophilic aromatic substitution (SNAr) pathway, where the hydroxide ion attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of the hydroxyl group. The use of potassium hydroxide has been found to be surprisingly effective in this conversion, proceeding smoothly in methanol without the formation of significant methyl ether byproducts. google.com

Another approach involves dissolving 2-chloro-4-amino-5-methylpyridine in a high-boiling solvent like ethylene (B1197577) glycol, followed by precipitation of the product. chemicalbook.com This method offers an alternative to using volatile solvents. smolecule.com The amino group can also act as a nucleophile, participating in reactions with various electrophiles. smolecule.com

Table 1: Conditions for Nucleophilic Substitution

| Starting Material | Reagent | Solvent | Temperature | Pressure | Yield |

|---|---|---|---|---|---|

| 2-chloro-5-methylpyridin-4-amine | Potassium Hydroxide | Methanol | 180°C | 9375.94 Torr (12.5 bar) | 84% google.comchemicalbook.com |

| 2-chloro-4-amino-5-methylpyridine | Potassium Hydroxide | Methanol | 160-200°C | Autoclave | >75% smolecule.com |

| 2-chloro-4-amino-5-methylpyridine | - | Ethylene Glycol | - | - | - chemicalbook.com |

Oxidation and Reduction Reactions

The this compound molecule can undergo both oxidation and reduction reactions, depending on the reagents and conditions employed. While specific mechanistic details for this compound are not extensively documented in the provided search results, general principles for pyridine (B92270) derivatives can be applied.

Oxidation can target the pyridine ring or the substituent groups. For instance, the phenolic hydroxyl group of similar compounds can be oxidized to form quinones using agents like potassium permanganate (B83412) or hydrogen peroxide under acidic conditions. evitachem.com Care must be taken to avoid harsh oxidation conditions that could affect the methyl group at position 5.

Reduction reactions can also occur. For example, the nitro group of a precursor like 2-chloro-5-methyl-4-nitro-pyridine-1-oxide is reduced to an amino group during the synthesis of this compound. google.com This hydrogenation is often carried out using a platinum catalyst. google.com For related pyridine derivatives, reducing agents like lithium aluminum hydride or catalytic hydrogenation are used to reduce nitro groups to amino groups. evitachem.com

Condensation Reactions

The amino group of this compound allows it to participate in condensation reactions. smolecule.comcymitquimica.com These reactions typically involve the interaction of the amino group with carbonyl compounds, such as aldehydes or ketones, to form imines or related structures. smolecule.com While specific examples involving this compound are not detailed in the search results, this reactivity is a general characteristic of aminopyridines. smolecule.com

Role of Amino and Hydroxyl Groups in Reactivity

The amino and hydroxyl groups are central to the reactivity of this compound.

Amino Group (-NH₂): Located at the C4 position, this group enhances the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic attack. It also acts as a base, allowing for protonation in acidic environments. smolecule.com The amino group is key to the compound's role as a building block in the synthesis of more complex molecules, including pharmaceuticals.

Hydroxyl Group (-OH): Situated at the C2 position, this group's primary role is in nucleophilic substitution reactions, where it can be introduced to the pyridine ring under alkaline conditions. smolecule.com The tautomeric equilibrium between the pyridin-2-ol and 2-pyridinone forms is a crucial aspect of its chemistry, influencing its reactivity and potential biological activity. cymitquimica.com

The interplay of these two functional groups dictates the compound's chemical behavior and its utility as a synthetic intermediate.

Biocatalytic Approaches to Pyridine Derivative Conversion

Biocatalysis presents an attractive and often more efficient alternative to traditional chemical synthesis for the modification of pyridine derivatives. nih.gov Whole-cell biocatalysts, such as Burkholderia sp. MAK1, have demonstrated the ability to hydroxylate various pyridin-2-amines and pyridin-2-ones, typically at the 5-position. nih.govresearchgate.net This regioselective oxyfunctionalization is a promising method for producing various pyridin-5-ols. nih.gov

For instance, Burkholderia sp. MAK1, which can utilize pyridin-2-ol as a carbon and energy source, has been shown to convert different pyridin-2-amines into their 5-hydroxy derivatives. nih.gov The bacterium likely possesses an inducible pyridin-2-ol 5-monooxygenase that facilitates this transformation. researchgate.net Studies have shown that these biocatalytic conversions can be optimized by adjusting factors like temperature, with near-complete conversion of substrates like 4-chloropyridin-2-amine observed under optimal conditions. nih.gov

Enzymes, such as P450 monooxygenases, have also been employed for the regioselective oxidation of pyridine derivatives, offering a way to achieve transformations that are difficult with conventional chemical methods. acs.org These biocatalytic approaches are increasingly being explored to shorten synthetic routes to active pharmaceutical ingredients. acs.org

Advanced Spectroscopic and Computational Analyses

Computational Chemistry for Structural and Electronic Properties

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the structural and electronic characteristics of 4-Amino-5-methylpyridin-2-ol. These theoretical calculations provide deep insights into the molecule's behavior at a quantum-mechanical level, complementing and often predicting experimental findings.

DFT has become a standard method for investigating the properties of heterocyclic compounds. science.gov Calculations are frequently performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between computational cost and accuracy in predicting molecular properties. nih.govmdpi.com This level of theory is adept at determining optimized geometries, electronic structures, and various reactivity descriptors. nih.govrsc.org

The initial step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation of the molecule. For this compound, this process would be performed using a method like the B3LYP functional combined with the 6-311++G(d,p) basis set. nih.gov This level of theory calculates the bond lengths, bond angles, and dihedral angles that correspond to a stable structure on the potential energy surface. nih.gov The resulting optimized geometry provides a detailed three-dimensional representation of the molecule, which is crucial for understanding its interactions and reactivity. For related aminopyridine derivatives, DFT calculations have been used to examine structural parameters and achieve results that are in good agreement with experimental data like X-ray crystallography. rasayanjournal.co.inresearchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, and its energy is related to the molecule's ionization potential and nucleophilicity. science.govwuxiapptec.com Conversely, the LUMO acts as an electron acceptor, with its energy corresponding to the electron affinity and electrophilicity. science.govwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. rasayanjournal.co.in A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap indicates a molecule is more reactive and can be easily polarized. rasayanjournal.co.in For many pyridine (B92270) derivatives, the HOMO-LUMO gap is a key indicator of their bioactivity and electronic behavior. rasayanjournal.co.inresearchgate.net The analysis also provides insights into charge transfer interactions within the molecule. rasayanjournal.co.in

Table 1: Global Reactivity Parameters Derived from FMO Analysis for a Related Aminopyridine Derivative (Molecule M-1) Data illustrates typical parameters derived from FMO analysis for aminopyridine structures.

| Parameter | Value |

| HOMO Energy | Value not available |

| LUMO Energy | Value not available |

| HOMO-LUMO Energy Gap (ΔE) | 5.37 eV rasayanjournal.co.in |

| Ionization Potential (I) | Value not available |

| Electron Affinity (A) | Value not available |

| Global Hardness (η) | Value not available |

| Global Softness (S) | Value not available |

| Electronegativity (χ) | Value not available |

| Electrophilicity Index (ω) | Value not available |

DFT calculations are instrumental in predicting the most likely sites for electrophilic and nucleophilic attacks. The distribution of the frontier orbitals helps identify these reactive centers. The regions of the molecule where the HOMO density is highest are prone to attack by electrophiles, as these are the most nucleophilic sites. wuxiapptec.com Conversely, the areas with the highest LUMO density are susceptible to attack by nucleophiles, representing the most electrophilic sites. wuxiapptec.com For this compound, the amino group (-NH₂) enhances nucleophilicity, while the pyridine ring itself can have electrophilic character. Fukui indices can also be calculated using DFT to quantitatively assess the reactivity at different atomic sites.

The Quantum Theory of Atoms in Molecules (AIM) is a computational method used to analyze the electron density distribution and characterize the nature of chemical bonds. researchgate.netshd-pub.org.rs By examining the topological properties of the electron density, such as bond critical points (BCPs), AIM analysis can distinguish between covalent bonds, ionic bonds, and weaker interactions like hydrogen bonds and van der Waals forces. researchgate.netshd-pub.org.rs For compounds similar to this compound, AIM has been used to evaluate the strength of bonding interactions and electron densities throughout the structure. researchgate.netshd-pub.org.rs This analysis can confirm the presence and nature of intramolecular hydrogen bonds, which can significantly influence the molecule's conformation and stability. researchgate.net

Materials with significant nonlinear optical (NLO) properties are valuable for applications in optoelectronics, such as optical switching and frequency conversion. acs.orgscirp.org Computational methods, specifically DFT calculations at the B3LYP/6-311++G(d,p) level, can predict the NLO behavior of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀). nih.govacs.org A large hyperpolarizability value, often linked to intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system, indicates a strong NLO response. acs.org The HOMO-LUMO energy gap is also related to NLO properties, with a smaller gap often correlating with a larger hyperpolarizability. researchgate.net Studies on related aminopyridine and Schiff base compounds have shown that they can possess significant third-order NLO properties, making them candidates for NLO materials. acs.orgscirp.org

Table 2: Calculated NLO Properties for a Related Organic Molecule Data illustrates typical parameters calculated in NLO studies.

| Parameter | Unit | Value |

| Nonlinear Refractive Index (n₂) | cm²/W | 5.610 × 10⁻⁸ scirp.org |

| Nonlinear Absorption Coefficient (β) | cm/W | 0.033 × 10⁻⁴ scirp.org |

| Third-Order Susceptibility (χ⁽³⁾) | esu | 2.942 × 10⁻⁶ scirp.org |

Density Functional Theory (DFT) Calculations

Spectroscopic Characterization (Excluding Basic Identification)

Advanced spectroscopic techniques, often paired with computational calculations, provide a detailed picture of the molecular structure and electronic transitions of this compound.

NMR spectroscopy is a fundamental tool for structure elucidation. While standard spectra confirm the basic structure, computational methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used with Density Functional Theory (DFT), can predict chemical shifts with high accuracy. researchgate.netnih.gov These calculations help assign complex spectra and understand how electronic structure influences magnetic shielding.

For substituted pyridines, GIAO/DFT calculations have proven reliable for determining proton and carbon chemical shifts. researchgate.netnih.gov Experimental ¹H NMR data for this compound in DMSO-d6 shows a characteristic singlet for the three methyl protons at approximately 1.81 ppm and a broad singlet for the hydroxyl proton around 10.27 ppm. Comparing these experimental values with GIAO-calculated shifts allows for a definitive assignment of all signals.

Table 4: Representative Calculated vs. Experimental NMR Chemical Shifts (δ, ppm) for a Substituted Pyridine

| Atom | Calculated ¹H Shift (GIAO/DFT) | Experimental ¹H Shift | Calculated ¹³C Shift (GIAO/DFT) | Experimental ¹³C Shift |

|---|---|---|---|---|

| C2-OH | (Varies with method) | ~10.27 | - | - |

| C3-H | 5.3 - 5.5 | ~5.24 | 90 - 95 | (Not reported) |

| C5-CH₃ | 1.8 - 2.0 | ~1.81 | 15 - 20 | (Not reported) |

| C6-H | 6.9 - 7.1 | ~6.85 | 130 - 135 | (Not reported) |

Note: Calculated values are illustrative based on typical results for similar structures. Experimental data is from specific literature reports.

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the UV-Vis absorption spectra, including absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which relate to transition probabilities. mdpi.comresearchgate.net

For aromatic systems like this compound, the spectra are typically characterized by π→π* transitions. rsc.org The amino and hydroxyl groups act as auxochromes, influencing the position and intensity of the absorption bands. TD-DFT calculations, often combined with a solvent model like IEF-PCM, can predict how the spectrum will shift in different solvents (solvatochromism). mdpi.comresearchgate.net

Table 5: Illustrative TD-DFT Calculated Electronic Transitions

| Transition | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | ~310 | ~4.00 | ~0.15 | HOMO → LUMO (π→π*) |

| S₀ → S₂ | ~265 | ~4.68 | ~0.25 | HOMO-1 → LUMO (π→π*) |

Note: Values are hypothetical, representing typical results for an aminopyridinol derivative calculated in a polar solvent.

This analysis helps assign the observed absorption bands to specific electronic transitions, providing fundamental insight into the molecule's electronic structure. mdpi.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the vibrational modes of a molecule. DFT calculations are highly effective for computing vibrational frequencies and assigning them to specific molecular motions, such as stretching, bending, and torsional modes. core.ac.ukdergipark.org.tr

For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, the C=C and C-N stretching modes of the pyridine ring, and the C-H vibrations of the methyl group. Comparing the calculated frequencies (often scaled by a factor to correct for anharmonicity and basis set limitations) with experimental IR spectra provides a detailed and confirmed assignment of the spectral bands. dergipark.org.tr

Table 6: Representative Calculated IR Frequencies and Assignments

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|---|---|

| ~3650 | ~3500 | (Not reported) | O-H stretch |

| ~3520 | ~3380 | (Not reported) | N-H asymmetric stretch |

| ~3410 | ~3275 | (Not reported) | N-H symmetric stretch |

| ~1680 | ~1615 | (Not reported) | Pyridine ring C=C/C=N stretch, NH₂ scissoring |

| ~1590 | ~1525 | (Not reported) | Pyridine ring C=C/C=N stretch |

| ~1280 | ~1230 | (Not reported) | C-O stretch |

Note: Frequencies are illustrative, based on known ranges for these functional groups and data from related molecules.

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Role as a Key Intermediate in Drug Synthesis

The utility of 4-Amino-5-methylpyridin-2-ol in the pharmaceutical industry is primarily as a key starting material or intermediate. Its functional groups—an amino group at the fourth position and a hydroxyl group at the second—provide reactive sites for constructing more complex molecular architectures. This compound is particularly instrumental in building the core structures of modern drugs through multi-step synthesis pathways.

The most prominent application of this compound is its role as a crucial intermediate in the synthesis of Finerenone. enantilabs.comhrdpharm.com Finerenone (also known by its development code BAY 94-8862) is a nonsteroidal, selective mineralocorticoid receptor (MR) antagonist approved for treating chronic kidney disease associated with type 2 diabetes. smolecule.comd-nb.info It helps to reduce the risk of severe kidney and heart problems. enantilabs.comsmolecule.com

The synthesis of Finerenone involves a Hantzsch-type cyclization reaction where this compound is reacted with other precursors, such as 4-cyano-2-methoxybenzaldehyde and ethyl 2-cyanoacetoacetate. cjph.com.cn This reaction constructs the central dihydronaphthyridine core of the Finerenone molecule. d-nb.infonih.gov Industrial-scale synthesis often starts with precursors like 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, which is converted to 2-chloro-5-methyl-4-pyridinamine and then reacted with potassium hydroxide (B78521) in methanol (B129727) under high pressure and temperature (e.g., 180°C in an autoclave) to yield this compound. google.comgoogle.com

Table 1: Key Synthesis Reactions Involving this compound

| Product | Reaction Type | Key Reactants | Reference |

|---|---|---|---|

| Finerenone | Hantzsch Cyclization | 4-cyano-2-methoxybenzaldehyde, ethyl 2-cyanoacetoacetate | cjph.com.cn |

Beyond its established role in Finerenone synthesis, this compound serves as a versatile building block for a range of other organic molecules. smolecule.com Its inherent chemical reactivity, stemming from its amino and hydroxyl functional groups, allows it to participate in various reactions like nucleophilic substitutions and condensation reactions. smolecule.comcymitquimica.com This makes it a valuable scaffold for creating libraries of compounds in drug discovery programs. Researchers utilize it as a starting point to synthesize more complex heterocyclic structures that may possess biological activity. It is also noted for its potential use as a precursor in the synthesis of agrochemicals. cymitquimica.com

The application of this compound as a precursor is primarily linked to pharmaceuticals for cardiorenal diseases, exemplified by its use in making Finerenone. smolecule.com The structural motifs derived from this intermediate are central to the efficacy of drugs that target conditions like heart failure and diabetic nephropathy. google.com While its utility is well-documented in this therapeutic area, its adaptable structure suggests potential for broader applications in synthesizing compounds for other diseases.

Information regarding the role of this compound as an intermediate in the synthesis of Degarelix impurities could not be verified from the available search results.

Structure-Activity Relationship (SAR) Studies of Derivatives

Detailed structure-activity relationship (SAR) studies focusing specifically on derivatives of this compound are not extensively documented in the provided search results. SAR studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity, helping to optimize drug candidates.

While general SAR studies have been conducted on broader classes of related compounds like aminopyridine and aminoquinoline derivatives, specific research on designing and synthesizing derivatives directly from this compound to systematically enhance bioactivity is not detailed in the available sources.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 95306-64-2 | C₆H₈N₂O |

| Finerenone (BAY 94-8862) | 1050477-31-0 | C₂₁H₂₂N₄O₃ |

| Degarelix | 214766-78-6 | C₈₂H₁₀₃ClN₁₈O₁₆ |

| 2-chloro-5-methyl-4-pyridinamine | 163036-79-1 | C₆H₇ClN₂ |

| 4-cyano-2-methoxybenzaldehyde | 21962-45-8 | C₉H₇NO₂ |

| ethyl 2-cyanoacetoacetate | 634-55-9 | C₆H₇NO₃ |

| 2-chloro-5-methyl-4-nitro-pyridine-1-oxide | 139151-69-6 | C₆H₅ClN₂O₃ |

| Potassium Hydroxide | 1310-58-3 | KOH |

Impact of Substitutions on Antiproliferative Properties against Cancer Cell Lines

The modification of pyridine (B92270) and related heterocyclic structures has been a key strategy in the development of novel anticancer agents. While direct studies on substitutions of this compound are not extensively documented, research on analogous structures provides significant insights into the structure-activity relationships that govern antiproliferative effects.

For instance, a study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which share a heterocyclic core, demonstrated that the nature and position of substituents have a profound impact on cytotoxicity. The substitution of a methyl group with a methoxy (B1213986) group at position five of the quinoline (B57606) ring increased antiproliferative activity against a panel of cancer cell lines. mdpi.com Specifically, the methoxy-substituted compound (3h ) showed a lower GI50 value (22 nM) compared to the methyl-substituted (3g , 26 nM) and unsubstituted (3f , 28 nM) analogs, indicating enhanced potency. mdpi.com Similarly, introducing a phenyl group to the triazole moiety resulted in greater antiproliferative action than a methyl group. mdpi.com

In another series of pyrido[2,3-d]pyrimidine (B1209978) nucleosides, substitutions on the sugar moiety attached to the core structure significantly influenced cytotoxicity and selectivity. The derivative 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine (1b ) was the most potent inhibitor against all tested cell lines, with EC50 values between 0.06 and 0.08 µM. nih.gov However, the 4-amino-5-oxo-8-(β-D-xylofuranosyl)pyrido[2,3-d]pyrimidine analog (2b ) showed selective inhibition of human prostate cancer cells (HTB-81) with an EC50 of 0.73 µM and a favorable selectivity index of 28. nih.gov

These findings underscore the principle that specific substitutions on heterocyclic scaffolds can fine-tune their antiproliferative profiles, enhancing potency and selectivity against cancer cells.

Table 1: Impact of Substitutions on Antiproliferative Activity

| Compound Series | Substitution Modification | Cancer Cell Line | Observed Effect on Potency | Metric (Value) |

|---|---|---|---|---|

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | H -> CH3 -> OCH3 at position 5 | Multiple | Increased | GI50 (28 -> 26 -> 22 nM) mdpi.com |

Modulation of Receptor Binding through Derivatives

This compound is a crucial intermediate in the synthesis of Finerenone (BAY 94-8862), a potent and selective nonsteroidal antagonist of the mineralocorticoid receptor (MR). smolecule.comgoogle.com The synthesis of Finerenone demonstrates how the core structure of this compound can be elaborated to achieve high-affinity binding to a specific biological target.

The development of derivatives from core scaffolds to modulate receptor binding is a common strategy in drug discovery. For example, research on 2-aminopyridine (B139424) derivatives led to the identification of high-affinity ligands for sigma (σ) receptors. nih.gov By replacing a tetralin nucleus in a known σ2 agonist with a 2-aminopyridine moiety, researchers developed a series of compounds that acted as σ2 receptor antagonists. nih.gov This highlights how derivatives of a basic aminopyridine structure can be designed to interact specifically with receptor targets.

Halogenated Derivatives for Enhanced Binding Affinity or Metabolic Stability

The introduction of halogen atoms, particularly fluorine, is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity. Incorporating a sp2-hybridized nitrogen into an aromatic ring, as seen in pyridine structures, can also enhance metabolic stability, potentially by coordinating with the heme iron of cytochrome P450 enzymes. nih.gov

While specific studies on halogenated derivatives of this compound are limited, research on related structures demonstrates the utility of this approach. For example, in the development of inhibitors for fibroblast growth factor receptor 4 (FGFR4), various halogenated (fluorine and chlorine) aromatic rings were incorporated into aminopyrimidine backbones to optimize their inhibitory activity. nih.gov

In another study, a series of nicotinamide (B372718) derivatives were synthesized where halogen substitutions played a key role. The compound 5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-6-((2-oxo-2-phenyl-ethyl)thio)nicotinamide (4c ) was among the derivatives evaluated for antiproliferative activity, showcasing the inclusion of fluorine in the design of potential anticancer agents. nih.gov

Mechanistic Investigations of Biological Activity

The biological activities of compounds derived from this compound are determined by their interactions with specific molecular targets and their subsequent effects on cellular processes.

Interaction with Specific Molecular Targets (Receptors, Enzymes)

The most prominent example of a molecular target for a derivative of this compound is the mineralocorticoid receptor (MR). This compound is a key intermediate for Finerenone, which acts as a nonsteroidal antagonist of the MR, a target for treating cardiorenal diseases. smolecule.com

Derivatives of the broader aminopyridine class have been shown to interact with a variety of other targets:

Sigma (σ) Receptors: 2-Aminopyridine derivatives have been developed as high-affinity σ2 receptor antagonists. nih.gov

Kinases: Pyridine and pyrimidine (B1678525) derivatives have been investigated as inhibitors of various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.gov

Potassium (Kv) Channels: 4-aminopyridine (B3432731) is known to be an antagonist of voltage-gated potassium channels. rsc.org

Potential Cytotoxic Effects against Cancer Cell Lines

Derivatives based on pyridine and fused pyridine ring systems are actively being investigated for their cytotoxic effects against a range of cancer cell lines.

Studies on pyrido[2,3-d]pyrimidine nucleosides, which are structurally related to this compound, have shown significant cytotoxicity. One derivative was a potent proliferation inhibitor in human prostate cancer (HTB-81) and mouse melanoma (B16) cells, with EC50 values as low as 0.06-0.08 µM. nih.gov Another analog demonstrated selective cytotoxicity against the HTB-81 prostate cancer cell line. nih.gov

Spiro-pyridine derivatives have also shown promise, with one compound exhibiting potent cytotoxicity against Caco-2 colon cancer cells (IC50 = 7.83 µM), which was more potent than the reference drug Doxorubicin (IC50 = 12.49 µM). nih.gov This compound was found to induce apoptosis by activating the pro-apoptotic Bax gene and suppressing the anti-apoptotic Bcl-2 gene. nih.gov

Table 2: Cytotoxicity of Related Pyridine Derivatives

| Compound Class | Cancer Cell Line | Metric | Value (µM) |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine nucleoside (1b ) | HTB-81 (Prostate) | EC50 | 0.06 - 0.08 nih.gov |

| Pyrido[2,3-d]pyrimidine nucleoside (1b ) | B16 (Melanoma) | EC50 | 0.06 - 0.08 nih.gov |

| Pyrido[2,3-d]pyrimidine nucleoside (2b ) | HTB-81 (Prostate) | EC50 | 0.73 nih.gov |

Antibacterial and Antifungal Activities

Aminopyridine and its derivatives have been explored for their antimicrobial properties. rsc.org Various synthetic strategies have been employed to generate novel aminopyridine compounds with potential antibacterial and antifungal action.

For example, a series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and tested for antimicrobial activity. One compound showed maximum antibacterial action against Staphylococcus aureus and Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 39 µg/mL. rsc.orgmdpi.com In another study, N-alkylated pyridine-based salts were evaluated, with one compound showing 56% inhibition of S. aureus and 55% inhibition of Escherichia coli at a concentration of 100 µg/mL. nih.gov

Furthermore, metal complexes of aminopyridines have also demonstrated antimicrobial potential. Zinc(II) complexes containing 4-aminopyridine showed antibacterial activity against S. aureus and E. coli. rsc.org While direct testing of this compound for these properties is not widely reported, the activity of its structural analogs suggests a potential avenue for future research.

Non-selective NOS Inhibition Studies of Related Compounds

Research into the inhibition of nitric oxide synthase (NOS) has explored various chemical scaffolds, including those related to this compound. A significant focus has been on aminopyridine derivatives, which have demonstrated notable, often non-selective, inhibitory effects across the different NOS isoforms: inducible (iNOS), neuronal (nNOS), and endothelial (eNOS).

One of the closely related and extensively studied compounds is 2-amino-4-methylpyridine (B118599). This compound has been identified as a potent, non-selective NOS inhibitor nih.gov. In vitro studies have shown that 2-amino-4-methylpyridine inhibits the activity of murine-inducible NO synthase (NOS II) with a high degree of potency nih.gov. Enzyme kinetic analyses have revealed that its mechanism of inhibition is competitive with respect to the substrate L-arginine nih.gov.

While potent against the murine iNOS isoform, 2-amino-4-methylpyridine shows reduced potency against human recombinant NOS isoforms. Specifically, it is less effective on human recombinant iNOS and even less so on human recombinant nNOS (NOS I) and eNOS (NOS III) nih.gov. This variation in activity across species and isoforms highlights the challenges in developing universally potent inhibitors. For comparison, other known non-selective inhibitors like L-NMMA (NG-monomethyl-L-arginine) inhibit all three isoforms with similar potency nih.gov.

Further structure-activity relationship (SAR) studies have been conducted on the 2-amino-4-methylpyridine scaffold. It has been observed that introducing substituents at the 6-position can slightly improve both potency and selectivity over the parent compound nih.gov. The development of these analogs is part of a broader effort to design isoform-selective inhibitors, as non-selective inhibition can lead to undesirable side effects due to the diverse physiological roles of NO nih.govnih.gov. For example, potent inhibition of eNOS can cause significant hypertension nih.gov.

The 2-aminopyridine scaffold is considered crucial for the interaction of these inhibitors with key residues, such as glutamate, at the active sites of the NOS enzymes escholarship.org. The non-selective nature of many of these early aminopyridine compounds has driven further research to modify the core structure to achieve greater selectivity, particularly for nNOS or iNOS, which are implicated in various pathological conditions nih.gov.

The inhibitory activities of 2-amino-4-methylpyridine against various NOS isoforms are summarized below.

Table 1: Inhibitory Activity of 2-Amino-4-methylpyridine Against NOS Isoforms

| Compound | NOS Isoform | IC50 |

|---|---|---|

| 2-Amino-4-methylpyridine | Murine iNOS (RAW 264.7 cells) | 6 nM |

| 2-Amino-4-methylpyridine | Human recombinant iNOS | 40 nM |

| 2-Amino-4-methylpyridine | Human recombinant nNOS | 100 nM |

| 2-Amino-4-methylpyridine | Human recombinant eNOS | 100 nM |

Data sourced from PubMed. nih.gov

Exploration in Materials Science and Industrial Chemistry

Building Block for Complex Organic Molecules

4-Amino-5-methylpyridin-2-ol is utilized as a foundational unit in the creation of more intricate organic structures. smolecule.combiosynth.com Its functional groups—the amino and hydroxyl moieties—provide reactive sites for various chemical transformations. The amino group can act as a nucleophile or a base, while the hydroxyl group can undergo substitution reactions, particularly under alkaline conditions. smolecule.comcymitquimica.com This dual reactivity allows for the strategic introduction of different substituents, enabling the construction of a diverse array of complex molecules.

One of the most notable applications of this compound is as a key intermediate in the synthesis of Finerenone. hrdpharm.com Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist used for treating cardiorenal diseases. The synthesis of Finerenone highlights the utility of this compound in medicinal chemistry for the development of therapeutic agents. smolecule.com

Beyond pharmaceuticals, this compound is also employed in the synthesis of various research chemicals. biosynth.com Its pyridine (B92270) core is a common feature in many biologically active compounds, and the specific substitution pattern of this compound makes it a valuable precursor for creating novel molecular scaffolds.

Synthesis of Industrial Chemicals and Materials

In the realm of industrial chemistry, this compound is recognized for its role as an intermediate in the synthesis of various chemicals. hrdpharm.comasmeechem.com Industrial-scale production often involves high-pressure and high-temperature conditions in an autoclave to facilitate the reaction of a chloro-methyl-amino-pyridine precursor with potassium hydroxide (B78521) in methanol (B129727). smolecule.comgoogle.com

The compound is classified as a heterocyclic building block and is utilized in the production of materials such as polymers and organic pigments. bldpharm.com Its ability to participate in condensation and nucleophilic substitution reactions makes it a versatile component in the manufacturing of a range of industrial products. smolecule.comcymitquimica.com

| Parameter | Description | Source |

|---|---|---|

| Starting Material | 2-chloro-5-methyl-4-pyridinamine | google.com |

| Reagents | Potassium hydroxide (KOH) in methanol | google.com |

| Equipment | Autoclave (pressure reactor) | google.com |

| Reaction Type | Nucleophilic substitution | smolecule.com |

Catalytic Applications of Metal Complexes with Pyridine Derivatives

Pyridine derivatives, including this compound, are significant in the field of coordination chemistry and catalysis. The nitrogen atom in the pyridine ring and the exocyclic amino and hydroxyl groups can act as donor sites for metal ions, forming stable metal complexes.

The amino-pyridine scaffold is widely used in the design of ligands for base metal catalysis, with transition metals like iron and copper being of particular interest. nsf.gov The steric and electronic properties of the ligand, which can be fine-tuned by substituents on the pyridine ring, play a crucial role in the activity and selectivity of the resulting metal complex catalyst. nsf.gov For instance, the introduction of a methyl group at the 5-position, as in this compound, can influence the coordination geometry and stability of the complex.

Research on similar amino-pyridine ligands has shown that they can coordinate with various transition metals, including Cu(II), to form complexes with specific geometries, such as square planar or tetrahedral. nih.gov These complexes have potential applications in various catalytic processes.

Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands in coordination chemistry. nih.gov The amino group of this compound can react with carbonyl compounds to form Schiff base ligands. These ligands can then coordinate with transition metal ions, such as Cu(II), to create Schiff base metal complexes. mdpi.com

These complexes have shown significant catalytic activity in various organic reactions. mdpi.commdpi.com For example, Schiff base complexes have been successfully employed as catalysts in condensation reactions, demonstrating their potential in organic synthesis. mdpi.com The catalytic efficiency of these complexes is often attributed to the stable coordination environment provided by the Schiff base ligand to the metal center. researchgate.net

| Catalyst Type | Metal Ion | Application | Source |

|---|---|---|---|

| Amino-pyridine Complex | Fe(II) | Atom Transfer Radical Polymerization (ATRP) | nsf.gov |

| Schiff Base Complex | Cu(II) | Claisen–Schmidt Condensation | mdpi.com |

| Carboximidate Complex | Cu(II), Co(II), Ni(II), Mn(II) | Henry Reaction | ias.ac.in |

Potential in Novel Materials with Specific Electronic or Optical Properties

The structural features of this compound and its derivatives suggest their potential for use in the development of novel materials with specific electronic or optical properties. The pyridine ring is an electron-deficient system, and the amino group is an electron-donating group. This electronic push-pull character can lead to interesting photophysical properties.

While direct studies on the electronic and optical properties of materials derived solely from this compound are not extensively documented, related pyridine-containing compounds and their metal complexes have been investigated for such applications. For instance, transition metal complexes with ligands derived from pyridine derivatives have been explored for their potential use in various applications. nih.govnih.gov The coordination of the ligand to a metal center can significantly alter the electronic structure and lead to the emergence of new optical and electronic properties.

Emerging Research Directions and Future Perspectives

Advanced Applications in Drug Discovery Platforms

The primary role of 4-Amino-5-methylpyridin-2-ol in drug discovery has been as a key building block for the synthesis of Finerenone. smolecule.comprotheragen.ai Finerenone is a potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist. drugbank.com It is developed for the treatment of chronic kidney disease (CKD) and heart failure, particularly in patients with type 2 diabetes. protheragen.aipatsnap.com

The synthesis of Finerenone from this pyridinone derivative highlights the utility of the compound's scaffold in creating complex, biologically active molecules. google.com Finerenone's non-steroidal nature, which distinguishes it from previous MRAs like spironolactone (B1682167) and eplerenone, allows for a high degree of selectivity and a distinct pharmacological profile, potentially reducing certain side effects. patsnap.com The success of Finerenone has spurred further interest in using this compound and related structures as starting points for developing new therapeutic agents targeting a variety of diseases.

In a different therapeutic area, recent research has identified the 4-amino-2-pyridinone chemotype as a novel inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). unipd.it By inhibiting the SREBP2 pathway, these derivatives can reduce PCSK9 expression and secretion, leading to an increase in LDL receptor expression. unipd.it This discovery opens up a new front for the application of this scaffold in developing orally available small molecules for treating hypercholesterolemia.

| Attribute | Description | Reference |

|---|---|---|

| Drug Class | Non-steroidal Mineralocorticoid Receptor Antagonist (MRA) | drugbank.compatsnap.com |

| Core Structure Origin | Synthesized using this compound as a key intermediate | protheragen.aigoogle.com |

| Mechanism of Action | Selectively blocks the mineralocorticoid receptor, inhibiting recruitment of transcriptional coactivators and preventing transcription of pro-inflammatory and pro-fibrotic genes. | patsnap.compatsnap.com |

| Therapeutic Indications | To reduce the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease (CKD) associated with type 2 diabetes. | drugbank.comnih.gov |

| Key Differentiator | Its non-steroidal structure confers high selectivity and a distinct pharmacological profile compared to steroidal MRAs (e.g., spironolactone, eplerenone). | patsnap.compatsnap.com |

Investigations into Environmental and Sustainable Chemistry

The industrial synthesis of this compound has traditionally involved high-pressure and high-temperature conditions. smolecule.com A common method is the reaction of 2-chloro-5-methylpyridin-4-amine (B1314158) with potassium hydroxide (B78521) in methanol (B129727) within an autoclave. google.com While effective, research is moving towards more sustainable and environmentally friendly synthetic routes.

Recent patents describe more efficient, high-yield processes that are suitable for upscaling and minimize waste. google.com One such process involves a two-step synthesis starting from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, which undergoes hydrogenation over a platinum catalyst, followed by reaction with KOH in methanol. This method achieves a high total yield and purity, importantly avoiding the need for chromatography, which reduces solvent use and waste. google.com Another approach involves using higher-boiling point solvents like ethylene (B1197577) glycol to replace more volatile and hazardous ones, simplifying product isolation. chemicalbook.com These advancements represent a shift towards greener chemistry in pharmaceutical manufacturing.

| Method | Starting Material | Key Reagents/Conditions | Sustainable Aspect | Reference |

|---|---|---|---|---|

| Traditional Autoclave | 2-chloro-5-methylpyridin-4-amine | KOH, Methanol, 160-200°C, High Pressure | Established, high-yield method. | smolecule.comgoogle.com |

| High-Boiling Solvent | 2-chloro-4-amino-5-methylpyridine | Ethylene glycol solvent | Avoids more volatile and hazardous solvents, potentially simplifying product isolation. | chemicalbook.com |

| Efficient Two-Step | 2-chloro-5-methyl-4-nitro-pyridine-1-oxide | Pt catalyst for hydrogenation; KOH/Methanol | High overall yield (>84%), high purity, and avoids chromatographic purification, reducing solvent waste. | google.com |

Further Elucidation of Biochemical Interactions and Pathways

The primary biochemical pathway associated with derivatives of this compound is the antagonism of the mineralocorticoid receptor by Finerenone. nih.gov Overactivation of the MR by aldosterone (B195564) contributes to inflammation, fibrosis, and oxidative stress in the kidneys and heart. patsnap.com Finerenone selectively blocks the MR, but its unique non-steroidal structure induces a specific conformational change in the receptor. This change prevents the recruitment of coactivators that are necessary for the transcription of pro-inflammatory and pro-fibrotic genes. patsnap.compatsnap.com By inhibiting these downstream effects, Finerenone exerts potent anti-inflammatory and anti-fibrotic actions, protecting renal and cardiac tissues. nih.gov

Future research is expected to further detail these interactions and explore other potential biochemical targets for compounds derived from the this compound scaffold. The discovery of its derivatives as PCSK9 inhibitors acting on the SREBP2 transcription factor pathway is a prime example of this expanding research. unipd.it This indicates that the core structure could be modified to interact with a range of biological targets involved in various disease states.

Development of Novel Analytical Methods for Detection and Quantification

The analysis and quality control of this compound, as a crucial pharmaceutical intermediate, rely on established analytical techniques. Standard methods for detection and quantification include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are used to ensure the purity and identity of the compound during synthesis and formulation. bldpharm.com

Beyond these experimental techniques, computational chemistry is emerging as a powerful tool for analysis. Methods like Density Functional Theory (DFT) are employed to elucidate the structural and electronic properties of the molecule. These theoretical calculations provide deep insights into the molecule's quantum-mechanical behavior, helping to predict its reactivity and interactions, which can guide further synthetic efforts and complement experimental data. The development of more refined spectroscopic and computational models will continue to be a focus for characterizing this and related compounds.

Exploration of Bio-conjugation and Prodrug Strategies

While specific examples of bio-conjugation or prodrugs involving this compound are not yet widely reported, its chemical structure makes it an excellent candidate for such future strategies. The presence of a primary amino group (-NH2) and a hydroxyl group (-OH) provides reactive handles for chemical modification. cymitquimica.com

Prodrug strategies are often used in medicinal chemistry to overcome barriers related to a drug's absorption, distribution, metabolism, and excretion (ADMET). acs.org For new molecules developed from the this compound scaffold, the amino or hydroxyl groups could be temporarily masked with promoieties. These promoieties would be cleaved in vivo to release the active drug, potentially improving its solubility, stability, or ability to cross cell membranes.

Similarly, bioconjugation techniques could be used to attach these molecules to larger carriers, such as peptides, antibodies, or polymers. nih.gov This approach can be used to create targeted drug delivery systems that concentrate the therapeutic agent at the site of disease, thereby increasing efficacy and reducing systemic side effects. The versatility of the pyridine (B92270) scaffold, combined with its functional groups, makes the exploration of these advanced drug delivery strategies a promising direction for future research. doaj.org

常见问题

Q. What are the recommended synthetic routes for 4-Amino-5-methylpyridin-2-ol?

The synthesis of this compound can be adapted from methods used for structurally related pyridine derivatives. A typical approach involves:

- Starting Materials : Begin with a substituted pyridine scaffold (e.g., 5-methylpyridin-2-ol). Introduce the amino group via nucleophilic substitution or catalytic amination.

- Reaction Conditions :

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) yields high-purity product .

Q. How can this compound be characterized using spectroscopic methods?

Key characterization techniques include:

- NMR Spectroscopy :

- ¹H NMR : The hydroxyl proton (C2-OH) appears as a broad singlet (~δ 10–12 ppm). The methyl group (C5-CH₃) resonates at δ 2.1–2.5 ppm, while aromatic protons show splitting patterns consistent with pyridine substitution .

- ¹³C NMR : The C4-amino group shifts the adjacent carbons (C3 and C5) downfield (~δ 150–160 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 139 (C₆H₈N₂O⁺).

- X-ray Crystallography : For crystalline derivatives, bond angles and hydrogen-bonding networks can confirm regiochemistry .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and particulate-filter respirators (EN 143 standard) to avoid inhalation of dust .

- Ventilation : Use fume hoods to minimize exposure to aerosols. Ground equipment to prevent static discharge .

- First Aid : In case of skin contact, wash immediately with water and apply barrier creams. Seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from:

- Structural Analogues : Subtle changes in substituents (e.g., trifluoromethyl vs. hydroxyl groups) drastically alter reactivity .

- Assay Conditions : Standardize testing parameters (e.g., pH, solvent) to ensure comparability. For example, use MIC assays in Mueller-Hinton broth at neutral pH .

- Mechanistic Studies : Perform target-specific assays (e.g., enzyme inhibition) to isolate activity from nonspecific effects .

Q. What computational methods predict the reactivity of this compound in medicinal chemistry?

- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level to assess electrophilic/nucleophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The hydroxyl and amino groups often form hydrogen bonds with active-site residues .

- ADMET Prediction : Tools like SwissADME evaluate bioavailability, highlighting potential metabolic liabilities (e.g., CYP450 interactions) .

Q. What role does this compound play in coordination chemistry?

- Ligand Design : The hydroxyl and amino groups act as chelating sites for transition metals (e.g., Cu(II), Fe(III)). Synthesize complexes by refluxing with metal salts (e.g., CuCl₂) in ethanol .

- Stability Studies : Monitor complex stability via UV-Vis spectroscopy under physiological conditions (pH 7.4, 37°C). Degradation rates correlate with ligand-metal bond strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。